molecular formula C10H10ClFO2 B11926795 6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol

6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol

Cat. No.: B11926795
M. Wt: 216.63 g/mol
InChI Key: SSKYARXTAFHJBE-UHFFFAOYSA-N
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Description

6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol is an organic compound that features a benzyl alcohol moiety substituted with allyloxy, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-3-fluorobenzyl chloride with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Another synthetic route involves the allylation of 2-chloro-3-fluorobenzyl alcohol using allyl bromide in the presence of a strong base such as sodium hydride. This reaction is usually conducted in a solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium azide (NaN₃) in DMF for azide substitution.

Major Products

    Oxidation: Formation of 6-(Allyloxy)-2-chloro-3-fluorobenzaldehyde or 6-(Allyloxy)-2-chloro-3-fluorobenzoic acid.

    Reduction: Formation of 6-(Allyloxy)-2-chloro-3-fluorobenzyl alkane.

    Substitution: Formation of 6-(Allyloxy)-2-azido-3-fluorobenzyl Alcohol.

Scientific Research Applications

6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol depends on its interaction with molecular targets. The presence of the allyloxy, chloro, and fluoro groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methoxy)-2-chloro-3-fluorobenzyl Alcohol
  • 6-(Ethoxy)-2-chloro-3-fluorobenzyl Alcohol
  • 6-(Propoxy)-2-chloro-3-fluorobenzyl Alcohol

Uniqueness

6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to methoxy, ethoxy, or propoxy analogs. The allyloxy group can participate in additional reactions such as polymerization or cross-linking, making it valuable in materials science and polymer chemistry.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

(2-chloro-3-fluoro-6-prop-2-enoxyphenyl)methanol

InChI

InChI=1S/C10H10ClFO2/c1-2-5-14-9-4-3-8(12)10(11)7(9)6-13/h2-4,13H,1,5-6H2

InChI Key

SSKYARXTAFHJBE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C(=C(C=C1)F)Cl)CO

Origin of Product

United States

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